molecular formula C7H15NO B1592641 (4-Methylpiperidin-4-yl)methanol CAS No. 297172-16-8

(4-Methylpiperidin-4-yl)methanol

Cat. No. B1592641
M. Wt: 129.2 g/mol
InChI Key: XZYORTYWJFJBDE-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)methanol (MP4M) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a faint, sweet odor. MP4M is a derivative of piperidine, a cyclic organic compound, and is a member of the piperidine family of compounds. MP4M has been used in a range of scientific research applications, including as a model compound for studying the effects of organic compounds on biochemical and physiological processes.

Scientific Research Applications

Methanol as a Building Block in Chemical Industry

Methanol, a key component in the chemical industry, can be synthesized from both petrochemical and renewable resources like biogas. The application of methanol extends to the development of bioprocess technologies with methylotrophic bacteria, illustrating its importance through large-scale single-cell protein production. Recent advancements in the genomic sequencing of methylotrophs, coupled with an expanded genetic engineering toolkit, have paved the way for producing fine and bulk chemicals using methanol as an alternative carbon source. This highlights methanol's potential in creating economically competitive bioprocesses that integrate biological, technical, and economic aspects for sustainable development (Schrader et al., 2009).

Methanol in Organic Synthesis

Methanol serves as a promising hydrogen source and a C1 synthon in chemical synthesis and energy technologies. Its utilization in organic synthesis is crucial due to its simple structure and cost-effectiveness. Recent studies have introduced a clean and cost-competitive method for the selective N-methylation of amines using methanol, employing RuCl3.xH2O as a catalyst. This process showcases methanol's role in synthesizing key pharmaceutical agents through late-stage functionalization, further underlining its synthetic value in creating drug molecules and pharmaceutical intermediates (Sarki et al., 2021).

Methanol as a Clean-Burning Fuel

Methanol is recognized for its role as a clean-burning fuel with a high octane number. Its synthesis from CO2 and H2 presents a method to significantly reduce CO2 emissions, positioning methanol as a convenient energy carrier for hydrogen storage. The conversion of CO2 to methanol and its use in various reactions such as partial oxidation, steam reforming, and electrolysis highlight methanol's versatility and potential in sustainable energy solutions (Dalena et al., 2018).

Methanol in Escherichia coli Engineering

The engineering of methylotrophic Escherichia coli to utilize methanol for the production of specialty chemicals is a significant development. By integrating a superior NAD-dependent methanol dehydrogenase from Bacillus stearothermophilus and pathway enzymes from B. methanolicus, researchers have enabled E. coli to convert methanol into biomass components. This breakthrough demonstrates methanol's role in supporting microbial growth and the potential for its conversion into valuable specialty chemicals (Whitaker et al., 2017).

Methanol in Catalytic Reactions

Methanol's application in catalytic reactions, particularly in the methylation and methylenation of alcohols and amines, showcases its versatility as a sustainable C1 feedstock. The development of catalytic systems that effectively utilize methanol for C-C and C-N bond formation exemplifies its potential in green chemistry. These catalytic processes emphasize methanol's role in environmental sustainability and its utility in synthesizing a broad range of products with high efficiency (Biswas & Srimani, 2021).

properties

IUPAC Name

(4-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYORTYWJFJBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626367
Record name (4-Methylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-4-yl)methanol

CAS RN

297172-16-8
Record name (4-Methylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpiperidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (1-benzyl-4-methylpiperidin-4-yl)methanol (2.7 g, 12 mmol) in methanol (34 mL) was added ammonium formate (8.6 g, 135 mmol) followed by palladium on carbon (10% w/w, 3.6 g, 1.7 mmol). The reaction mixture was stirred for 18 hours under a balloon of hydrogen, then degassed, flushed with nitrogen, and filtered over a pad of celite. The solvent was removed in vacuo and the resulting residue was purified by flash chromatography (silica, 40 g, ISCO, 0-20% methanol in methylene chloride) to afford the title compound as a colorless oil, which was used in the next step without any further purification (1.2 g, 76%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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